molecular formula C18H6N6O12 B8196769 3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),3,5,8(13),9,11,15,17-nonaene-4,5,10,11,16,17-hexacarboxylic acid

3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),3,5,8(13),9,11,15,17-nonaene-4,5,10,11,16,17-hexacarboxylic acid

Cat. No.: B8196769
M. Wt: 498.3 g/mol
InChI Key: RJBIZFKSFXSYCQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrazine derivatives with suitable reagents to form the desired hexacarboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

Dipyrazino[2,3-f:2’,3’-h]quinoxaline-2,3,6,7,10,11-hexacarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

Properties

IUPAC Name

3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),3,5,8(13),9,11,15,17-nonaene-4,5,10,11,16,17-hexacarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H6N6O12/c25-13(26)7-8(14(27)28)20-2-1(19-7)3-5(22-10(16(31)32)9(21-3)15(29)30)6-4(2)23-11(17(33)34)12(24-6)18(35)36/h(H,25,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBIZFKSFXSYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C3=C(C4=C1N=C(C(=N4)C(=O)O)C(=O)O)N=C(C(=N3)C(=O)O)C(=O)O)N=C(C(=N2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H6N6O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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